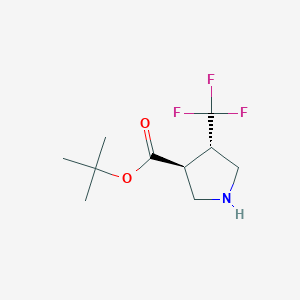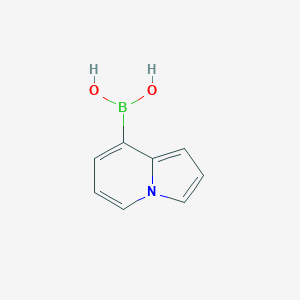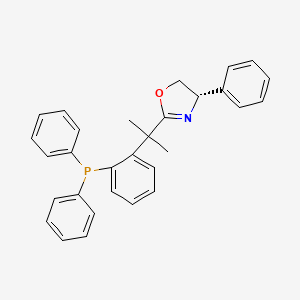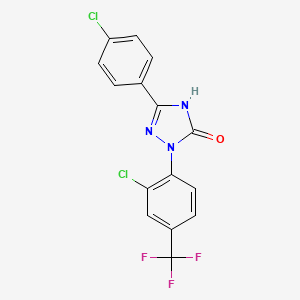
Methyl 2-(methylamino)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylamino)thiazole-4-carboxylate is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
The synthesis of Methyl 2-(methylamino)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-(methylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(methylamino)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with fewer side effects.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence biochemical pathways and enzyme activities. The compound may act as an antagonist or agonist, depending on the specific target and context.
Comparison with Similar Compounds
Methyl 2-(methylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique substitution pattern, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 2-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-7-6-8-4(3-11-6)5(9)10-2/h3H,1-2H3,(H,7,8) |
InChI Key |
XWZWBVNFTVKBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)



![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)

![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
